2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O4/c29-21-10-6-14-26(21)15-7-11-25-24(32)23(31)19-16-28(20-9-3-2-8-18(19)20)17-22(30)27-12-4-1-5-13-27/h2-3,8-9,16H,1,4-7,10-15,17H2,(H,25,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRMDBBCZGDIIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCCCN4CCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 354.45 g/mol. The structural complexity arises from the presence of multiple functional groups, including piperidine and pyrrolidine moieties, which are known to influence biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H26N4O2 |
| Molecular Weight | 354.45 g/mol |
| IUPAC Name | This compound |
| Purity | Typically 95% |
The precise mechanisms through which this compound exerts its biological effects remain under investigation. However, it is hypothesized that it may interact with various cellular receptors and enzymes, impacting several biochemical pathways:
- Enzyme Interaction : Similar compounds have shown potential to inhibit enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The compound may modulate neurotransmitter receptors, which could provide insights into its neuropharmacological effects.
Pharmacokinetics
The pharmacokinetic profile indicates that the compound is metabolized primarily in the liver, with renal excretion of metabolites. This suggests a need for careful dosing to avoid potential toxicity.
Biological Activities
Research indicates that derivatives of this compound possess a range of biological activities:
Antitumor Activity
Several studies have reported that compounds structurally related to this molecule exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values in the micromolar range against hepatocarcinoma cell lines like SMMC-7721 and HepG2, indicating strong anticancer potential .
Antimicrobial Activity
Preliminary evaluations suggest that this compound may also demonstrate antimicrobial properties. Related compounds have been shown to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria .
Study 1: Anticancer Evaluation
In a study investigating the anticancer properties of indole derivatives, a specific derivative exhibited an IC50 value of approximately 1 μM against HepG2 cells. The mechanism was linked to the inhibition of topoisomerase enzymes, crucial for DNA replication .
Study 2: Antimicrobial Screening
Another research effort synthesized various indole derivatives and tested them against multiple bacterial strains. The results indicated that certain modifications enhanced antibacterial activity significantly, suggesting a structure-activity relationship that could be exploited for drug development .
Q & A
Q. What are the key synthetic strategies for preparing this compound, and how can its purity be optimized?
The synthesis involves multi-step organic reactions starting with indole and piperidine intermediates. Critical steps include coupling reactions under controlled conditions (e.g., using polar aprotic solvents and catalysts like palladium). Purification methods such as recrystallization and chromatography (HPLC or column) are essential for isolating the final product with >95% purity. Monitoring via TLC and NMR spectroscopy ensures reaction progression and structural fidelity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms the indole, piperidine, and acetamide moieties. Mass spectrometry (HRMS) validates the molecular formula (e.g., C₂₃H₂₄N₄O₃). Infrared (IR) spectroscopy identifies carbonyl stretches (e.g., 1680–1700 cm⁻¹ for amides). X-ray crystallography resolves stereochemical ambiguities in crystalline forms .
Q. What preliminary biological assays are recommended to screen its activity?
Begin with in vitro assays:
- Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (MIC values).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases. Use DMSO as a solvent control and validate results with triplicate measurements .
Advanced Research Questions
Q. How can reaction mechanisms for its intramolecular cyclization be elucidated?
Employ isotopic labeling (e.g., ¹³C at carbonyl groups) to track cyclization pathways. Density Functional Theory (DFT) calculations model transition states and activation energies. Kinetic studies under varying temperatures and bases (e.g., KOtBu vs. NaH) reveal rate-determining steps and electronic effects .
Q. What experimental designs are optimal for structure-activity relationship (SAR) studies?
- Scaffold modifications : Substitute indole with azaindole or replace piperidine with morpholine.
- Functional group variation : Introduce electron-withdrawing groups (e.g., -NO₂) at the acetamide position. Use parallel synthesis and high-throughput screening to assess bioactivity changes. Correlate results with molecular docking (e.g., AutoDock Vina) to predict target binding .
Q. How can contradictions in reported biological data (e.g., varying IC₅₀ values) be resolved?
- Standardize assays : Use identical cell lines, incubation times, and solvent concentrations.
- Validate targets : CRISPR-Cas9 knockout models to confirm specificity (e.g., STAT3 inhibition in cancer).
- Meta-analysis : Compare data across studies with standardized metrics (e.g., pIC₅₀) .
Q. What strategies mitigate toxicity concerns during in vivo studies?
- Prodrug design : Mask reactive groups (e.g., esterification of acetamide).
- Pharmacokinetic profiling : Assess bioavailability (Cₘₐₓ, AUC) and organ distribution via LC-MS/MS.
- Toxicogenomics : RNA-seq to identify off-target gene expression changes .
Methodological Guidance
Q. How to optimize reaction yields in large-scale synthesis?
- Flow chemistry : Continuous reactors enhance mixing and heat transfer.
- Catalyst screening : Test Pd/C, Ni, or organocatalysts for coupling efficiency.
- DoE (Design of Experiments) : Vary temperature, solvent, and stoichiometry to identify optimal conditions .
Q. What computational tools best predict this compound’s pharmacokinetics?
- ADMET prediction : SwissADME or ADMETLab for absorption, metabolism, and toxicity.
- MD simulations : GROMACS to study blood-brain barrier penetration or protein-ligand stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
